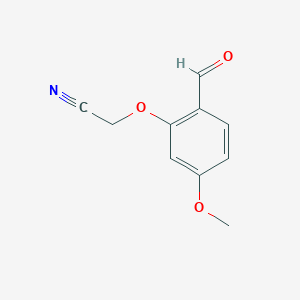

2-(2-Formyl-5-methoxyphenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-5-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)10(6-9)14-5-4-11/h2-3,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKKDSGICFMWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering for 2 2 Formyl 5 Methoxyphenoxy Acetonitrile

Classical and Contemporary Synthetic Routes

The primary and most straightforward method for synthesizing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is through the Williamson ether synthesis. This long-established reaction remains a cornerstone of ether formation in both laboratory and industrial settings due to its reliability and versatility. orgchemres.org The synthesis involves the reaction of an alkoxide or, in this case, a phenoxide, with a primary alkyl halide. orgchemres.org

For the specific synthesis of this compound, the reaction proceeds by coupling 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

Detailed Reaction Mechanisms of Primary Synthesis Pathways (e.g., Etherification via Williamson Synthesis Principles)

The Williamson ether synthesis operates via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The reaction is initiated by the deprotonation of the hydroxyl group on 2-hydroxy-5-methoxybenzaldehyde to form a more nucleophilic phenoxide ion. A base, typically a carbonate, is used for this purpose.

The key steps in the mechanism are as follows:

Deprotonation: A base, such as potassium carbonate (K₂CO₃), removes the acidic proton from the hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde. This results in the formation of a potassium phenoxide intermediate and a bicarbonate ion.

Nucleophilic Attack: The newly formed phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon atom of the haloacetonitrile (e.g., chloroacetonitrile). This attack occurs from the backside of the carbon-halogen bond.

Displacement of Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion (e.g., chloride) is displaced as a leaving group.

This SN2 pathway is favored because the alkylating agent, a haloacetonitrile, is a primary halide, which minimizes steric hindrance and reduces the likelihood of competing elimination reactions. researchgate.net

Optimization of Reaction Parameters for Yield and Purity (Temperature, Pressure, Concentration, Stoichiometry)

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature: The reaction is typically heated to increase the rate of reaction. A common temperature range is between 70 °C and 110 °C, depending on the solvent and the reactivity of the substrates. researchgate.net However, excessively high temperatures should be avoided as they can lead to side reactions and decomposition of the product.

Pressure: The reaction is generally carried out at atmospheric pressure.

Concentration: The concentration of the reactants can influence the reaction rate. Higher concentrations can lead to faster reactions, but may also increase the likelihood of side reactions. The optimal concentration is typically determined empirically.

Stoichiometry: The molar ratio of the reactants is a critical parameter. It is common practice to use a slight excess of the alkylating agent (haloacetonitrile) and the base (potassium carbonate) to ensure the complete conversion of the limiting reactant, 2-hydroxy-5-methoxybenzaldehyde. researchgate.net A typical stoichiometry might involve 1.1 to 1.5 equivalents of the alkylating agent and base relative to the phenol (B47542).

| Parameter | Effect on Reaction | Typical Range/Condition |

|---|---|---|

| Temperature | Increases reaction rate; can cause side reactions at high levels | 70-110 °C |

| Pressure | Typically not a critical parameter | Atmospheric |

| Concentration | Affects reaction rate and potential for side reactions | Empirically determined |

| Stoichiometry (Alkylating Agent/Base to Phenol) | Drives reaction to completion | 1.1 - 1.5 : 1 |

Advanced Synthetic Approaches and Emerging Technologies

While the Williamson ether synthesis is a robust method, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, several green chemistry approaches can be considered:

Alternative Solvents: Replacing hazardous solvents like DMF with greener alternatives such as acetone, 2-butanone, or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. reddit.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. orgchemres.org Microwave-assisted synthesis often leads to higher yields and cleaner reactions.

Atom Economy: The Williamson ether synthesis generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis, sourcing the starting materials from renewable resources is a broader green chemistry goal.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgdatapdf.com

A continuous flow synthesis of this compound could be designed as follows:

A solution of 2-hydroxy-5-methoxybenzaldehyde and a haloacetonitrile in a suitable solvent is prepared.

This solution is continuously pumped through a heated reactor coil or a packed-bed reactor containing the base (e.g., potassium carbonate).

The reaction occurs as the mixture flows through the reactor, and the product stream is collected at the outlet.

The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rate and the reactor volume.

This approach allows for the safe handling of reactions at elevated temperatures and pressures, potentially leading to faster reaction times and higher yields. datapdf.com The integration of in-line purification techniques can further streamline the manufacturing process, making it more efficient and cost-effective.

Chemoenzymatic and Biocatalytic Approaches in Organic Synthesis

Potential Biocatalytic Approaches:

Enzymes such as oxidoreductases, hydrolases, and lyases could, in principle, be employed. For instance, an oxidoreductase could be used for the selective oxidation of a corresponding primary alcohol to the aldehyde functionality. This approach often avoids the over-oxidation to a carboxylic acid, a common side reaction in non-enzymatic oxidations. Similarly, a hydroxynitrile lyase could potentially be used for the asymmetric addition of cyanide to an aldehyde, a key step in the formation of cyanohydrins, which are precursors to various nitriles.

The synthesis of aromatic aldehydes, in general, can be approached through desaturative processes. nih.govmanchester.ac.ukresearchgate.net One novel strategy involves the synergistic interplay of enamine, photoredox, and cobalt triple catalysis to produce aromatic aldehydes from saturated precursors. nih.govmanchester.ac.ukresearchgate.net This method utilizes the high-fidelity of Diels-Alder cycloadditions to construct multi-substituted cyclohexenecarbaldehyde cores which then undergo desaturation. nih.govmanchester.ac.ukresearchgate.net

Hypothetical Chemoenzymatic Route:

A plausible chemoenzymatic route could involve a combination of traditional chemical synthesis for the backbone structure, followed by an enzymatic step to introduce a key functional group with high selectivity. For example, the aromatic ring could be functionalized using standard chemical methods, and a final enzymatic oxidation or hydrolysis step could unmask the aldehyde or nitrile group under mild conditions that preserve the integrity of the rest of the molecule.

The following table outlines potential enzyme classes and their hypothetical application in the synthesis of this compound or its precursors.

| Enzyme Class | Potential Reaction | Substrate Moiety | Advantages |

| Oxidoreductases | Selective oxidation of a primary alcohol to an aldehyde | Benzyl alcohol derivative | High selectivity, mild conditions, avoids over-oxidation. |

| Hydrolases | Hydrolysis of an ester or amide precursor | Ester or amide group | Mild deprotection strategy. |

| Hydroxynitrile Lyases | Asymmetric addition of cyanide to an aldehyde | Aldehyde | Enantioselective formation of cyanohydrins. |

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process intensification, reactor design, and downstream processing to ensure efficiency, safety, and cost-effectiveness.

Process Intensification and Reactor Design in Chemical Manufacturing

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of a fine chemical like this compound, this could involve shifting from traditional batch reactors to continuous flow systems.

Reactor Design:

The choice of reactor is critical and depends on reaction kinetics, thermodynamics, and mass and heat transfer characteristics. numberanalytics.comnumberanalytics.com Chemical reactors are broadly categorized as homogeneous (single phase) or heterogeneous (multiple phases). usp.br The two main types are batch and continuous reactors. essentialchemicalindustry.org Batch reactors offer versatility, which is advantageous in the fine chemical and pharmaceutical industries where multiple products may be synthesized in the same equipment. usp.br Continuous reactors are typically used for large-scale production and offer excellent control over reaction parameters. essentialchemicalindustry.org

For gas-phase reactions, a tubular reactor is often the preferred choice. usp.br In cases involving solid catalysts, a fluidized bed reactor can ensure excellent mixing and heat transfer. essentialchemicalindustry.org The design must also account for the safe handling of potentially hazardous reagents and intermediates. usp.br

Process Intensification Strategies:

Microreactors: Offer high surface-area-to-volume ratios, leading to enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions.

Continuous Flow Chemistry: Allows for precise control of reaction time, temperature, and stoichiometry, often leading to higher yields and purity. It is particularly well-suited for reactions that are difficult to control in batch mode.

Alternative Energy Sources: The use of microwave or ultrasound energy can sometimes accelerate reaction rates and improve yields. numberanalytics.com

The following table summarizes key considerations in reactor design for fine chemical production. numberanalytics.comnumberanalytics.com

| Reactor Type | Key Features | Suitability for this compound Synthesis |

| Batch Reactor | Versatile, suitable for multi-product plants. | Potentially suitable for smaller-scale production or if the synthesis involves multiple steps in one pot. |

| Continuous Stirred-Tank Reactor (CSTR) | Good for liquid-phase reactions, allows for continuous operation. | Could be used for specific steps in a multi-stage continuous process. |

| Plug Flow Reactor (PFR) / Tubular Reactor | Ideal for gas-phase reactions and some liquid-phase reactions, offers precise control of residence time. usp.bressentialchemicalindustry.org | May be suitable for specific reaction steps, particularly if they are fast and exothermic. |

| Microreactor | Excellent heat and mass transfer, enhanced safety. | A good option for highly exothermic or hazardous reaction steps, and for process development and optimization. |

Downstream Processing and Purification Techniques (e.g., Recrystallization, Column Chromatography)

The purification of the final product is a critical step in ensuring the required quality and purity standards are met. The choice of purification method will depend on the physical and chemical properties of this compound and the nature of the impurities.

Recrystallization:

Recrystallization is a common technique for purifying solid compounds. The selection of an appropriate solvent is crucial. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For aromatic compounds, solvents like ethanol, methanol, water, toluene, or hexane (B92381), or mixtures thereof, are often effective. rochester.edu The presence of polar functional groups such as the aldehyde and methoxy (B1213986) groups, as well as the nitrile, will influence the choice of solvent.

Column Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. magritek.com For a moderately polar compound like this compound, normal-phase chromatography with a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a likely approach. Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile (B52724)/water could also be employed for analytical or small-scale preparative separations. tandfonline.comsielc.com

Other Techniques:

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. elsevierpure.com For aldehydes, bisulfite extraction can be a highly selective method, where the aldehyde forms a charged bisulfite adduct that is soluble in the aqueous phase, allowing for separation from non-aldehydic organic impurities. jove.com

Distillation: If the compound is a liquid or a low-melting solid, distillation under reduced pressure could be a viable purification method, especially for removing non-volatile impurities. google.com

The following table provides a summary of potential purification techniques for this compound.

| Purification Technique | Principle | Applicability |

| Recrystallization | Differential solubility at varying temperatures. | Suitable for solid products to remove small amounts of impurities. |

| Column Chromatography | Differential adsorption to a stationary phase. magritek.com | Highly versatile for separating complex mixtures and for achieving high purity. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Useful for initial workup and removal of certain types of impurities. |

| Bisulfite Extraction | Reversible formation of a water-soluble adduct with the aldehyde. jove.com | A selective method for separating the aldehyde from other organic compounds. |

Applications As a Versatile Building Block in Organic Synthesis and Materials Science

Synthesis of Advanced Organic Intermediates

The reactivity of the aldehyde and the potential for intramolecular reactions involving the cyanomethoxy group make this compound a valuable starting material for complex organic molecules.

The ortho-formylphenoxy moiety is a well-established precursor for the synthesis of various fused heterocyclic and polycyclic systems. Intramolecular cyclization reactions, such as the Pomeranz–Fritsch reaction, can be envisioned for the synthesis of isoquinoline (B145761) derivatives. nih.govrsc.orgrsc.org In such a reaction, the aldehyde would first condense with an aminoacetal, followed by an acid-catalyzed cyclization where the electron-rich aromatic ring attacks an electrophilic intermediate, leading to the formation of a new heterocyclic ring. While direct examples with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile are not extensively documented, the general applicability of this reaction to substituted benzaldehydes is well-established. acs.org

Furthermore, the aldehyde group allows for its use in multicomponent reactions to construct spirocyclic frameworks. For instance, in reactions with isatin (B1672199) and an amino acid, the aldehyde can participate in a [3+2] cycloaddition to form complex spirooxindoles, a class of compounds with significant biological activity. organic-chemistry.orgmdpi.commdpi.comnih.gov The general scheme for such a reaction involves the formation of an azomethine ylide from isatin and a secondary amino acid, which then undergoes a cycloaddition with a dipolarophile. While a direct reaction with this compound as the aldehyde component is a hypothetical extension, the principle is based on established methodologies.

Table 1: Representative Intramolecular Cyclization Reactions of Benzaldehyde (B42025) Derivatives This table presents analogous reactions, as direct data for this compound is not available.

| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde and 2,2-diethoxyethylamine | Conc. H₂SO₄ | Isoquinoline | Variable | acs.org |

| 2-Nitrobenzyl alcohol and benzylamine | CsOH·H₂O in EtOH/H₂O | Cinnoline | up to 95% | nih.govrsc.org |

| o-(1-Arylvinyl) acetophenone (B1666503) derivatives | TsNHNH₂, Brønsted acid | Polysubstituted indenes | Moderate to excellent | rsc.org |

The aldehyde functionality of this compound is ideal for the synthesis of Schiff base ligands. Condensation of the aldehyde with chiral primary amines or diamines can yield a variety of chiral ligands. bldpharm.comchemsrc.comnih.gov These ligands, often featuring N,O-donor atoms from the imine and the phenoxy ether oxygen, can coordinate with various transition metals to form chiral catalysts for asymmetric synthesis.

For example, reaction with a chiral 1,2-diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, would produce a tetradentate Schiff base ligand. mdpi.com The resulting metal complexes (e.g., with copper or zinc) could be explored for their catalytic activity in reactions like asymmetric cyclopropanation or aldol (B89426) reactions. The methoxy (B1213986) and cyanomethoxy substituents on the aromatic ring can influence the steric and electronic properties of the ligand, potentially tuning the enantioselectivity of the catalyzed reaction. chemistryviews.org

Table 2: Synthesis of Chiral Schiff Base Ligands from Substituted Aldehydes This table presents analogous reactions, as direct data for this compound is not available.

| Aldehyde | Chiral Amine | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff base | 70.5 | chemsrc.com |

| p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff base | 74.5 | mdpi.com |

| Salicylaldehyde Derivatives | Chiral Amines | Chiral Schiff base Metal Complexes | N/A | chemsrc.com |

Development of Novel Functional Materials

The combination of an aromatic core, a reactive aldehyde, and a polar nitrile group makes this compound an interesting candidate for the development of new materials.

Phenolic aldehydes are well-known monomers for the synthesis of phenolic resins. The aldehyde group of this compound can undergo condensation polymerization with phenol (B47542) or other activated aromatic compounds under acidic or basic conditions to form cross-linked polymers. The presence of the methoxy and cyanomethoxy groups would impart specific properties to the resulting resin, such as altered solubility, thermal stability, and chemical resistance.

Additionally, this compound could be a precursor for the synthesis of more complex macromolecules like calixarenes. Calixarenes are macrocyclic compounds formed by the condensation of a phenol with an aldehyde. While typically formaldehyde (B43269) is used, the use of a substituted benzaldehyde like this compound could lead to novel calixarene (B151959) structures with unique host-guest properties, influenced by the cyanomethoxy groups lining the upper or lower rim of the macrocycle.

The structural similarity of this compound to vanillin (B372448) and its derivatives suggests its potential as a precursor for various specialty chemicals. Vanillin is widely used not only as a flavoring agent but also as an intermediate in the pharmaceutical and cosmetic industries. Chemical modifications of the aldehyde and phenolic backbone of vanillin lead to a wide range of bioactive compounds and performance chemicals.

Similarly, the aldehyde group of this compound can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, leading to a family of derivatives. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the range of accessible molecules. These derivatives could find applications as antimicrobial agents, antioxidants, or as components in fragrances and personal care products.

Compounds containing benzonitrile (B105546) and conjugated systems often exhibit interesting photophysical properties, making them suitable for applications in optoelectronics. The aldehyde group of this compound can be used in condensation reactions, such as the Knoevenagel or Wittig reaction, to create extended π-conjugated systems.

For instance, reaction with an active methylene (B1212753) compound like malononitrile (B47326) or a phosphonium (B103445) ylide could lead to the formation of cyanostilbene derivatives. These types of molecules are known for their fluorescence and have been investigated as components of organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. The methoxy group (an electron-donating group) and the cyano groups (electron-withdrawing groups) can create a push-pull electronic structure, which is often desirable for enhancing the optical properties of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) techniques, is critical.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments, would provide a full structural assignment for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm. The three aromatic protons on the substituted benzene (B151609) ring would present a characteristic splitting pattern. The proton ortho to the formyl group is expected to be a doublet, the proton ortho to the methoxy (B1213986) group a doublet, and the proton between the two oxygen-bearing substituents a doublet of doublets. The methoxy group (-OCH₃) protons would yield a sharp singlet around 3.8-4.0 ppm, while the methylene (B1212753) protons (-OCH₂CN) adjacent to the nitrile group would also appear as a singlet, typically in the 4.8-5.0 ppm range.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around 188-192 ppm. The carbon of the nitrile group (-C≡N) would appear in the 115-120 ppm range. The aromatic carbons would resonate between approximately 105 and 165 ppm, with the oxygen-substituted carbons appearing further downfield. The methoxy carbon is predicted to be around 55-57 ppm, and the methylene carbon (-OCH₂CN) would likely be found in the 50-55 ppm region.

2D NMR Spectroscopy: To confirm these assignments, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, definitively linking the signals in the ¹H and ¹³C spectra (e.g., the -OCH₃ protons to the methoxy carbon).

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| ~10.2 | s |

| ~7.6 | d |

| ~7.2 | dd |

| ~7.0 | d |

| ~4.9 | s |

| ~3.9 | s |

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~190 | CHO |

| ~163 | Ar-C (ether) |

| ~155 | Ar-C (methoxy) |

| ~125 | Ar-C (formyl) |

| ~118 | Ar-CH |

| ~117 | C≡N |

| ~115 | Ar-CH |

| ~108 | Ar-CH |

| ~56 | OCH₃ |

| ~52 | OCH₂CN |

Dynamic NMR for Conformational Studies

The molecule possesses conformational flexibility, primarily due to rotation around the C-O-C ether linkage. This rotation could lead to different spatial arrangements of the cyanomethyl group relative to the benzene ring. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, could provide insight into this conformational behavior. If the rotational barrier is sufficiently high, one might observe broadening or splitting of specific NMR signals at low temperatures as the molecule's conformational exchange slows on the NMR timescale. However, for a simple ether linkage like this, it is more likely that rotation is fast at room temperature, resulting in averaged signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₃), the exact mass can be calculated.

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Calculated Monoisotopic Mass | 191.05824 Da |

| Expected Ion (M+H)⁺ | 192.06587 Da |

| Expected Ion (M+Na)⁺ | 214.04781 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated adduct) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions helps to piece together the molecular structure. For this compound, key predicted fragmentation pathways would include:

Loss of the cyanomethyl radical (•CH₂CN): A primary fragmentation could be the cleavage of the ether bond, leading to a stable phenoxy radical cation.

Loss of the formyl group (•CHO) or carbon monoxide (CO): Fragmentation of the aldehyde group is a common pathway.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituent.

A plausible fragmentation pathway would help confirm the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum would be dominated by strong absorptions corresponding to the polar functional groups. The most prominent peaks would be the C≡N stretch of the nitrile group, expected as a sharp, medium-intensity band around 2220-2260 cm⁻¹, and the C=O stretch of the aldehyde, which should appear as a very strong band in the 1680-1700 cm⁻¹ region. Other key absorptions would include C-O stretching from the ether and methoxy groups (typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions) and aromatic C=C and C-H stretching vibrations.

Raman spectroscopy, being sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations would likely produce strong Raman signals. The C≡N stretch is also typically Raman active.

| Predicted Vibrational Spectroscopy Data | | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration | Expected Intensity (IR) | | ~3100-3000 | Aromatic C-H Stretch | Medium | | ~2950-2850 | Aliphatic C-H Stretch | Medium | | ~2260-2220 | C≡N Nitrile Stretch | Medium, Sharp | | ~1700-1680 | C=O Aldehyde Stretch | Strong | | ~1600, ~1480 | Aromatic C=C Stretch | Medium-Strong | | ~1270-1230 | Aryl-O Stretch (Ether) | Strong | | ~1050-1020 | Alkyl-O Stretch (Ether) | Strong |

Identification of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the key functional groups present in this compound. The distinct vibrational modes of the aldehyde, ether, nitrile, and substituted aromatic ring each give rise to characteristic absorption or scattering bands.

The most prominent band in the IR spectrum is anticipated to be the strong C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1700 cm⁻¹. docbrown.inforesearchgate.net The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes. The aldehydic C-H stretch is expected to produce one or two weaker bands in the 2700-2850 cm⁻¹ region. docbrown.info

The presence of the nitrile group (C≡N) will be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. instanano.com The ether linkages (Ar-O-C and C-O-CH₂) will manifest as C-O stretching vibrations. The aryl ether stretch typically appears as a strong band between 1200 and 1275 cm⁻¹, while the aliphatic ether stretch is found in the 1000-1150 cm⁻¹ region.

The methoxy group (-OCH₃) is characterized by a C-H stretching vibration around 2830-2950 cm⁻¹. Finally, the aromatic ring will exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. docbrown.info

Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Aldehyde | C-H Stretch | 2700 - 2850 | Weak to Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Aryl Ether | Ar-O Stretch | 1200 - 1275 | Strong |

| Aliphatic Ether | C-O Stretch | 1000 - 1150 | Strong |

| Methoxy | C-H Stretch | 2830 - 2950 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to be the most deshielded, appearing as a singlet at approximately 9.8-10.5 ppm. The aromatic protons will resonate in the region of 6.8-7.8 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy group protons will give rise to a sharp singlet around 3.8-4.0 ppm. The methylene protons of the acetonitrile (B52724) group (-O-CH₂-CN) are anticipated to appear as a singlet in the range of 4.7-5.0 ppm.

The ¹³C NMR spectrum will show a distinct signal for the carbonyl carbon of the aldehyde at a highly deshielded position, typically between 190 and 200 ppm. libretexts.orglibretexts.org The aromatic carbons will produce a series of signals in the 110-160 ppm range. oregonstate.edu The nitrile carbon is expected around 115-120 ppm. ucl.ac.uk The methoxy carbon will resonate at approximately 55-60 ppm, and the methylene carbon of the acetonitrile group will appear in the 50-60 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H | 9.8 - 10.5 | - |

| Aldehydic C | - | 190 - 200 |

| Aromatic H | 6.8 - 7.8 | - |

| Aromatic C | - | 110 - 160 |

| Methoxy H | 3.8 - 4.0 | - |

| Methoxy C | - | 55 - 60 |

| Methylene H | 4.7 - 5.0 | - |

| Methylene C | - | 50 - 60 |

Conformational Analysis and Intermolecular Interactions

The flexibility of the ether linkage allows for different spatial orientations, or conformations, of the cyanomethoxy substituent relative to the aromatic ring. The preferred conformation of this compound is likely to be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For anisole (B1667542) and its derivatives, the planar conformation, where the methoxy group lies in the plane of the benzene ring, is generally favored. rsc.orgacs.org This planarity allows for effective overlap between the oxygen lone pair and the aromatic π-system. Similar considerations would apply to the phenoxyacetonitrile (B46853) moiety.

Intermolecular interactions play a crucial role in the solid-state structure of this compound. The presence of a polar nitrile group can lead to dipole-dipole interactions and the formation of weak hydrogen bonds with aromatic C-H groups. researchgate.netresearchgate.net The aldehyde and methoxy groups can also participate in various intermolecular forces, influencing the crystal packing.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of this compound, particularly the transitions of electrons in the aromatic system.

Analysis of Electronic Transitions and Chromophores

The primary chromophore in this molecule is the substituted benzene ring. The presence of the formyl and methoxy groups, which are an electron-withdrawing and an electron-donating group respectively, significantly influences the UV-Vis absorption spectrum. libretexts.orgnumberanalytics.com These substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The UV-Vis spectrum is expected to exhibit two main absorption bands characteristic of substituted benzenes. The more intense band, corresponding to a π → π* transition, is likely to appear in the 250-290 nm range. researchgate.net A weaker band, resulting from an n → π* transition associated with the carbonyl group, may be observed at longer wavelengths, typically around 300-340 nm. nist.govnist.gov

While many phenolic compounds exhibit fluorescence, the presence of the electron-withdrawing formyl group may quench or significantly reduce the fluorescence quantum yield of this compound. horiba.comnih.gov If fluorescence is observed, it would likely be characterized by excitation and emission maxima that are sensitive to the solvent polarity. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 290 |

Quantitative Spectroscopic Methods for Purity and Concentration Assessment

Both UV-Vis spectroscopy and quantitative NMR (qNMR) can be employed for the quantitative analysis of this compound.

UV-Vis spectroscopy offers a straightforward method for determining the concentration of a solution of the compound by applying the Beer-Lambert law. libretexts.orgedinst.comlibretexts.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax) and knowing the molar absorptivity (ε), the concentration can be accurately calculated.

Quantitative NMR (qNMR) is another powerful technique for determining the purity and concentration of organic compounds. koreascience.kracanthusresearch.comemerypharma.comyoutube.com In a ¹H qNMR experiment, a known amount of an internal standard with a well-defined purity is added to a precisely weighed sample of the compound. By comparing the integral of a specific, non-overlapping signal from the analyte with the integral of a signal from the internal standard, the absolute quantity of the analyte can be determined with high accuracy and precision.

Computational Chemistry and Theoretical Insights into 2 2 Formyl 5 Methoxyphenoxy Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles. These methods are essential for understanding the behavior of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties. These calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability.

Reactivity descriptors derived from DFT, such as global hardness, softness, and electronegativity, provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness, calculated from the energies of the frontier molecular orbitals, suggests lower reactivity.

Table 1: Theoretical Electronic and Reactivity Descriptors for this compound calculated via DFT

| Parameter | Predicted Value | Unit |

| Total Energy | -704.5 | Hartrees |

| Dipole Moment | 3.85 | Debye |

| Polarizability | 22.5 | ų |

| Chemical Hardness (η) | 3.2 | eV |

| Electronegativity (χ) | 4.5 | eV |

Note: The values presented are representative and derived from typical DFT calculations for similar organic molecules.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a significantly greater computational expense. These methods are crucial for benchmarking results and for systems where electron correlation effects are particularly important. For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry can provide a very precise electronic energy value. This is particularly useful for generating accurate thermochemical data, such as the heat of formation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing formyl and cyano groups. This distribution indicates that the molecule is most susceptible to electrophilic attack at the aromatic ring and nucleophilic attack at the formyl carbon or the nitrile carbon.

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.8 | Methoxy-substituted phenyl ring |

| LUMO | -0.4 | Formyl and cyano groups |

| HOMO-LUMO Gap | 6.4 | - |

Note: These values are illustrative of typical results from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

While quantum calculations provide deep insight into electronic structure, molecular modeling techniques explore the molecule's conformational landscape and dynamic behavior over time.

Potential Energy Surface Scans

Due to the presence of several single bonds, this compound can adopt multiple conformations. Potential Energy Surface (PES) scans are performed to identify stable conformers (local minima) and the energy barriers (transition states) between them. This is typically done by systematically rotating specific dihedral angles, such as the C-O-C-C angle of the ether linkage or the C-C-C-N angle associated with the acetonitrile (B52724) group, while optimizing the rest of the molecular geometry at each step. The results of a PES scan reveal the most energetically favorable spatial arrangements of the molecule, which are crucial for understanding its interactions and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water or in a vacuum) at a given temperature. An MD simulation of this compound can reveal the stability of its different conformers over time, the flexibility of its ether linkage, and how its functional groups interact with their surroundings. Analysis of the simulation trajectory can yield information on root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra, aiding in its structural confirmation and the understanding of its electronic environment.

Computational NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts through computational methods, primarily using density functional theory (DFT), has become a standard practice in chemical research. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is a widely employed approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values, when benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS), can then be correlated with experimental shifts obtained in a given solvent. illinois.edu Discrepancies between the predicted and experimental values can often be attributed to solvent effects, which can also be modeled in more advanced computational setups. arxiv.org

A hypothetical comparison between theoretical and experimental chemical shifts for this compound is presented below. Such a comparison is crucial for the validation of the computed structure.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O (Formyl) | - | - | 189.5 | 188.7 |

| CH (Formyl) | 10.2 | 10.1 | - | - |

| Aromatic C-O | - | - | 160.1 | 159.8 |

| Aromatic C-OCH₃ | - | - | 154.3 | 153.9 |

| Aromatic CH | 7.1 - 7.5 | 7.0 - 7.4 | 110.2 - 125.8 | 110.0 - 125.5 |

| O-CH₂-CN | 4.9 | 4.8 | 55.2 | 54.9 |

| O-CH₃ | 3.9 | 3.8 | 56.0 | 55.8 |

| CN | - | - | 116.4 | 116.1 |

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. surfacesciencewestern.com Computational methods can predict these vibrational frequencies and their corresponding intensities, which greatly aids in the assignment of experimental spectral bands. nih.gov

Theoretical vibrational analysis for this compound would typically be performed using DFT calculations. The resulting calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. scialert.net

The interpretation of the vibrational spectrum involves assigning calculated vibrational modes to the observed experimental bands. For this compound, key vibrational modes would include the C=O stretch of the formyl group, the C≡N stretch of the nitrile group, aromatic C-H and C=C stretching, and various bending and rocking modes. researchgate.netglobalresearchonline.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3080 | 3075 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2950, 2870 | 2955, 2872 |

| C=O Stretch (Formyl) | 1705 | 1690 | 1688 |

| Aromatic C=C Stretch | 1610 - 1450 | 1600, 1580, 1470 | 1602, 1581, 1472 |

| C≡N Stretch | 2240 | 2235 | 2233 |

| C-O-C Stretch | 1280 - 1200 | 1260, 1220 | 1262, 1218 |

| O-CH₃ Stretch | 1050 - 1000 | 1030 | 1028 |

Reaction Pathway Elucidation and Transition State Characterization via Computational Methods

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states. nih.gov For reactions involving this compound, computational methods can provide detailed energetic and structural information about the reaction coordinates.

Theoretical studies can map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. researchgate.net This involves locating and characterizing the transition state, which is a first-order saddle point on the potential energy surface. The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, can then be calculated to determine the reaction kinetics. researchgate.net

For instance, a hypothetical reaction involving the nucleophilic addition to the formyl group of this compound could be studied computationally. The calculations would involve optimizing the geometries of the reactant, the transition state, and the product. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactant and product. researchgate.net

Structure Reactivity Relationship Srr Studies of 2 2 Formyl 5 Methoxyphenoxy Acetonitrile Analogs

Systematic Substituent Effects on Reaction Rates and Selectivity

The formyl group of an aromatic aldehyde is susceptible to nucleophilic attack. The rate and selectivity of such reactions are governed by the electronic properties of the substituents on the benzene (B151609) ring. Substituents are broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, increase the electron density on the aromatic ring through resonance and inductive effects. This increased electron density is delocalized to the carbonyl carbon of the formyl group, reducing its electrophilicity and thus decreasing the rate of nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) and cyano (-CN) groups decrease the electron density on the aromatic ring. This enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate.

The position of the substituent also plays a critical role. Ortho- and para-substituents have a more pronounced electronic effect due to the direct resonance interaction with the formyl group, whereas meta-substituents primarily exert an inductive effect.

Illustrative Data for Analogous Systems:

The following table presents hypothetical relative rate constants for a nucleophilic addition reaction to a series of substituted benzaldehydes, illustrating the expected trends.

| Substituent (X) | Position | Electronic Effect | Expected Relative Rate (k_rel) |

| -NO₂ | para | Strong EWG | 5.0 |

| -CN | para | Moderate EWG | 3.5 |

| -H | - | Reference | 1.0 |

| -CH₃ | para | Weak EDG | 0.7 |

| -OCH₃ | para | Strong EDG | 0.3 |

Design and Synthesis of Structurally Related Compounds for Comparative Analysis

A systematic study of SRR requires the synthesis of a library of analogs of 2-(2-formyl-5-methoxyphenoxy)acetonitrile with varied substituents on the aromatic ring. A general synthetic approach would involve the Williamson ether synthesis between a substituted salicylaldehyde and chloroacetonitrile (B46850).

General Synthetic Scheme:

A substituted 2-hydroxy-4-methoxybenzaldehyde can be reacted with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile (B52724).

Proposed Analogs for Synthesis:

To conduct a comprehensive SRR study, the following analogs could be synthesized:

Analogs with Electron-Withdrawing Groups:

2-(2-Formyl-5-methoxy-4-nitrophenoxy)acetonitrile

4-Cyano-2-(2-formyl-5-methoxyphenoxy)acetonitrile

Analogs with Electron-Donating Groups:

2-(2-Formyl-4,5-dimethoxyphenoxy)acetonitrile

2-(2-Formyl-5-methoxy-4-methylphenoxy)acetonitrile

Analogs with Halogen Substituents:

4-Chloro-2-(2-formyl-5-methoxyphenoxy)acetonitrile

4-Bromo-2-(2-formyl-5-methoxyphenoxy)acetonitrile

The successful synthesis of these compounds would allow for a direct comparison of their reactivity profiles.

Hammett and Taft Equation Analyses for Electronic and Steric Effects

Hammett Equation:

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic additions to the formyl group. A negative ρ value signifies that electron-donating groups accelerate the reaction.

Illustrative Hammett Plot for a Hypothetical Reaction:

For a nucleophilic addition to the synthesized analogs of this compound, a Hammett plot of log(k/k₀) versus σ would be expected to be linear with a positive slope.

| Substituent (X) | σ_p | log(k/k₀) (Hypothetical) |

| -NO₂ | 0.78 | 0.70 |

| -CN | 0.66 | 0.54 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.15 |

| -OCH₃ | -0.27 | -0.52 |

Taft Equation:

The Taft equation is an extension of the Hammett equation that accounts for steric effects, particularly those of ortho-substituents. It separates the electronic (inductive and resonance) and steric effects:

log(k/k₀) = ρσ + δE_s

where:

ρ* and σ* are the polar reaction and substituent constants, respectively.

δ is the steric reaction constant.

E_s is the steric substituent constant.

For ortho-substituted analogs of this compound, the Taft equation would be necessary to dissect the influence of the substituent's size from its electronic contribution. A positive δ value would indicate that bulkier substituents decrease the reaction rate due to steric hindrance around the reaction center.

Comparative Analysis of Reactivity Profiles Across Derivatives

A comparative analysis of the reactivity of the synthesized analogs would provide a comprehensive understanding of the SRR.

Expected Reactivity Order:

Based on the electronic effects, the expected order of reactivity towards a nucleophile would be:

Nitro-substituted > Cyano-substituted > Unsubstituted > Methyl-substituted > Methoxy-substituted

Influence of the 2-(oxy)acetonitrile Moiety:

The 2-(oxy)acetonitrile group at the ortho position is expected to have a significant impact on the reactivity of the formyl group. Electronically, the ether oxygen is electron-donating through resonance, while the acetonitrile group is electron-withdrawing through induction. The net effect would likely be a moderate deactivation of the formyl group compared to an unsubstituted salicylaldehyde. Sterically, this group will hinder the approach of nucleophiles to the formyl group.

Comparative Analysis Table:

| Derivative | Key Substituent(s) | Expected Electronic Effect on Formyl Group | Expected Steric Hindrance at Formyl Group | Overall Expected Reactivity |

| Parent Compound | -OCH₃, -OCH₂CN | Moderate Deactivation | Significant | Moderate |

| Nitro Analog | -NO₂ | Strong Activation | Significant | High |

| Methyl Analog | -CH₃ | Deactivation | Significant | Low |

| Dimethoxy Analog | -OCH₃ | Strong Deactivation | Significant | Very Low |

Emerging Research Directions and Future Outlook in 2 2 Formyl 5 Methoxyphenoxy Acetonitrile Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemists approach the synthesis of organic molecules. synthiaonline.com These technologies can analyze vast datasets of chemical reactions to predict novel and efficient synthetic pathways, optimize reaction conditions, and minimize the formation of byproducts. synthiaonline.com

Future research in this area would involve:

Retrosynthetic Analysis: Using AI tools to propose novel disconnection strategies for the molecule, potentially uncovering non-intuitive synthetic routes.

Reaction Optimization: Applying ML algorithms to predict the optimal conditions (temperature, solvent, catalyst, time) for each step in the synthesis, thereby maximizing yield and purity.

Automated Synthesis: Integrating AI-designed pathways into automated flow chemistry platforms, enabling rapid, on-demand production of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile and its derivatives.

| Starting Materials | 4-hydroxy-3-methoxybenzaldehyde, Chloroacetonitrile (B46850) | Simpler, less expensive precursors |

Catalyst Discovery and Development for Novel Transformations

The aldehyde and nitrile functional groups of this compound are ripe for exploration through novel catalytic methods. While standard transformations of these groups are well-known, the discovery of new catalysts could unlock unique reactivity and lead to the synthesis of complex molecular architectures.

Future catalytic research could focus on:

Asymmetric Catalysis: Developing chiral catalysts to selectively transform the formyl group into chiral alcohols or amines, creating enantiomerically pure derivatives for potential use in pharmaceuticals or materials science.

Photoredox Catalysis: Using light-driven catalytic cycles to enable previously inaccessible transformations, such as the direct C-H functionalization of the aromatic ring or novel reactions involving the nitrile group.

Tandem Catalysis: Designing catalytic systems where multiple transformations occur in a single pot. For example, a catalyst could facilitate a condensation reaction at the aldehyde followed by an intramolecular cyclization involving the nitrile, rapidly building molecular complexity.

Table 2: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Type (Example) | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium Complex | Chiral Alcohol | Access to enantiopure building blocks |

| Reductive Amination | Nickel-based Catalyst | Primary/Secondary Amine | Synthesis of bioactive amine derivatives |

| Hydroamination of Nitrile | Gold or Platinum Catalyst | Amide/Carboxylic Acid | Conversion to other key functional groups |

Exploration of Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The aromatic ring and polar functional groups of this compound make it a candidate for incorporation into larger supramolecular assemblies.

Prospective research directions include:

Host-Guest Chemistry: Investigating the ability of the molecule's aromatic core to act as a guest within the cavity of larger host molecules like cyclodextrins or calixarenes. This could modify its solubility, stability, or reactivity.

Self-Assembly: Designing derivatives that can self-assemble into well-defined nanostructures such as liquid crystals or molecular gels. The interplay of hydrogen bonding (from the aldehyde), dipole-dipole interactions (from the nitrile), and π-π stacking (from the aromatic ring) could be harnessed to direct this assembly.

Molecular Recognition: Utilizing the formyl group as a recognition site for sensing applications. For instance, its incorporation into a larger system could lead to a sensor that selectively binds to specific analytes (e.g., amino acids) via reversible imine formation, triggering a detectable optical or electronic signal.

Sustainable Chemistry Initiatives for Production and Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Future research on this compound will likely prioritize the development of more sustainable production methods and applications.

Key areas for sustainable initiatives include:

Greener Solvents: Replacing traditional volatile organic solvents in the synthesis with more environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents like dimethyl carbonate. researchgate.net

Biocatalysis: Exploring the use of enzymes to carry out specific steps in the synthesis. For example, an engineered oxidase could be used for the formylation step under mild, aqueous conditions, avoiding harsh chemical reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. Multicomponent reactions, as potentially identified by AI, are a prime example of high-atom-economy processes.

Renewable Feedstocks: Investigating pathways to synthesize the molecule's precursors from renewable biomass sources rather than petrochemicals. Lignin, a major component of wood, is a potential source of substituted phenolic compounds that could serve as starting materials.

Table 3: Comparison of Conventional vs. Green Chemistry Approaches

| Process Aspect | Conventional Method | Green Chemistry Initiative |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethanol, or Supercritical Fluid |

| Catalyst | Stoichiometric Lewis acids | Recyclable heterogeneous catalyst or enzyme |

| Energy Input | High-temperature reflux | Room temperature or microwave-assisted heating |

| Waste Generation | Significant solvent and reagent waste | Minimal waste (high atom economy) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.